ER 27319 maleate is a selective inhibitor of Syk kinase.
Related Compounds
4-Hydroxyequilenin (4-OHEN)
Compound Description: 4-Hydroxyequilenin is a catechol metabolite of equilenin, a component found in the estrogen replacement formulation Premarin. [] Research indicates that 4-OHEN exhibits greater toxicity in estrogen receptor (ER)-positive cells compared to breast cancer cells lacking the estrogen receptor. [] Studies show 4-OHEN to be more effective than 4-hydroxyestrone (4-OHE) at inducing DNA damage and apoptosis in breast cancer cell lines. []
Piceatannol
Compound Description: Piceatannol is a naturally occurring stilbenoid compound known to inhibit Syk kinase activity. [, ]
Relevance: Piceatannol is structurally related to ER-27319 Maleate through their shared ability to inhibit Syk kinase, a key target in the signaling pathways of mast cells and basophils. [, , ] This shared inhibitory action makes Piceatannol relevant for understanding the pharmacological effects of ER-27319 Maleate.
BAY 61-3606
Compound Description: BAY 61-3606 is a potent and selective inhibitor of Syk kinase. []
Relevance: Similar to ER-27319 Maleate, BAY 61-3606 specifically targets and inhibits Syk kinase. [, ] This shared mechanism of action makes BAY 61-3606 a relevant compound for comparison in studies focusing on the inhibition of Syk kinase-mediated signaling pathways.
Fostamatinib (R788)
Compound Description: Fostamatinib is an oral prodrug of R406, a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] It has shown promising results in the treatment of autoimmune diseases. []
Relevance: Both Fostamatinib and ER-27319 Maleate target and inhibit SYK activity, highlighting their potential therapeutic application in immune-mediated disorders. [, ]
Entospletinib (GS-9973)
Compound Description: Entospletinib is a selective spleen tyrosine kinase (SYK) inhibitor investigated for the treatment of autoimmune diseases. []
Relevance: Entospletinib shares its mechanism of action with ER-27319 Maleate by targeting and inhibiting SYK, highlighting their potential therapeutic value in managing immune-mediated conditions. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DG-041 is a potent and selective prostanoid EP3 receptor antagonist. It is a new target for inhibition of platelet function in atherothrombotic disease.
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the protein made by one of the genes in the leukotriene pathway that has been shown to link to risk of heart attack. DG051 is designed to decrease risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.
DG-172 is an orally available inverse agonist of PPARβ/δ (IC50 = 27 nM), down-regulating transcription of ANGPTL4 in mouse myoblasts (IC50 = 9.5 nM). It alters the differentiation of bone marrow cells, augmenting GM-CSF-induced development into subsets of mature and immature dendritic cells. Inverse agonists of PPARβ/δ, including DG-172, inhibit cancer cell invasion through suppression of ANGPTL4 expression. Orally available potent PPARß/d inverse agonist, inhibiting Angptl4 gene expression and augmenting GM-CSF/IL-4-induced differentiation of mature dendritic cells from bone marrow cells in culture DG-172 is an orally active potent PPARβ/δ inverse agonist (IC50 = 26.9 nM). DG-172 inhibits Angptl4 gene expression in mouse myoblasts (IC50 = 9.5 nM) in vitro. DG172 triggers a PPARβ/δ-independent myeloid lineage shift and promotes GM-CSF/IL-4-induced dendritic cell differentiation.
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the protein made by one of the genes in the leukotriene pathway that has been shown to link to risk of heart attack. DG051 is designed to decrease risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.
Lipid peroxidation and apoptosis inducer. Increases triacylglycerol synthesis by inhibiting palmitate oxidation pathway and decreases triacylglycerol secretion. Inhibits oxidation and phosphorylation in liver mitochondria. Hepatotoxic agent. Active in vitro and in vivo. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards D-Galactosamine is an amino sugar derivative of D-galactose. D-Galactosamine is hepatotoxic and is used, alone or in combination with LPS, as a model of liver failure in rodents.